N-(2-methoxyphenyl)-2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex heterocyclic compound It belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. This reaction is often facilitated by the presence of a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate and a base like 30% aqueous potassium hydroxide . The reaction conditions are mild, and the process can be carried out in a mixture of solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium metabisulphite for oxidation, hydrogen gas with a palladium catalyst for reduction, and various alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N-(2-methoxyphenyl)-2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2-Substituted benzimidazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzimidazole-condensed ring systems: These include various derivatives with different substituents that influence their pharmacological properties.
Uniqueness
N-(2-methoxyphenyl)-2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its structural features allow for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H21N5O4 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C25H21N5O4/c1-15-22(24(31)27-18-11-5-8-14-21(18)34-2)23(16-9-3-6-12-19(16)30(32)33)29-20-13-7-4-10-17(20)28-25(29)26-15/h3-14,23H,1-2H3,(H,26,28)(H,27,31) |
InChI Key |
NZDZHDZQNBEVCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
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